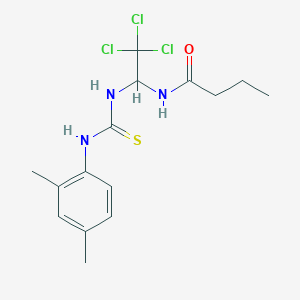![molecular formula C22H18N4OS B11994756 4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11994756.png)
4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((1,1’-BIPHENYL)-4-YLMETHYLENE)AMINO)-5-(4-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a biphenyl group, a methyleneamino linkage, and a triazole ring with a thiol group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1,1’-BIPHENYL)-4-YLMETHYLENE)AMINO)-5-(4-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-biphenylcarboxaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole-thiol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methyleneamino linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted triazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological studies, this compound has been investigated for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound have shown promise as potential therapeutic agents. They have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(((1,1’-BIPHENYL)-4-YLMETHYLENE)AMINO)-5-(4-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. The biphenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity.
類似化合物との比較
Similar Compounds
- 4-((1,1’-BIPHENYL)-4-YLCARBONYL)-1-(2-((2-HO-ET)AMINO)-2-OXOETHYL)PYRIDINIUM BR .
- 4-((BENZYLAMINO)CARBONYL)-1-(2-(4-ETHOXYPHENYL)-2-OXOETHYL)PYRIDINIUM BROMIDE .
- 4-(1,1’-BIPHENYL)-4-YL-1-(2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL)PYRIMIDIN-1-IUM BR .
Uniqueness
The uniqueness of 4-(((1,1’-BIPHENYL)-4-YLMETHYLENE)AMINO)-5-(4-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its combination of a biphenyl group, a methyleneamino linkage, and a triazole-thiol structure. This combination provides a unique set of chemical properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C22H18N4OS |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H18N4OS/c1-27-20-13-11-19(12-14-20)21-24-25-22(28)26(21)23-15-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-15H,1H3,(H,25,28)/b23-15+ |
InChIキー |
PMRTYMUBLOBNDA-HZHRSRAPSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C4=CC=CC=C4 |
正規SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


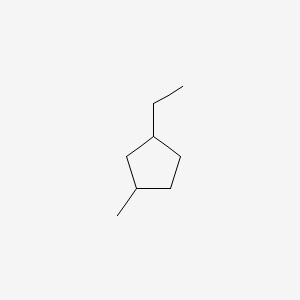


![2-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-5-(diethylamino)phenol](/img/structure/B11994684.png)
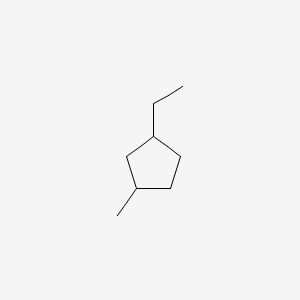
![N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]butanamide](/img/structure/B11994702.png)
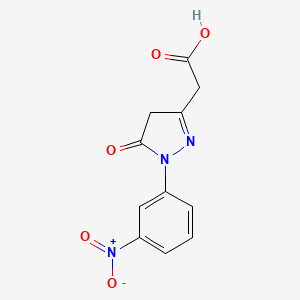
![4-{[(E)-(3-iodophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11994720.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11994724.png)
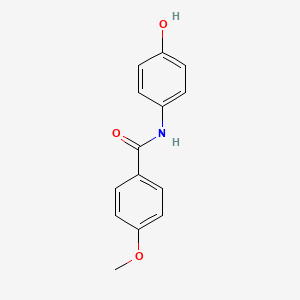
![3-chloro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11994731.png)

![2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B11994738.png)
